molecular formula C22H23Cl4N2O8Sb B12442146 Antimony(3+) chlortetracycline trichloride

Antimony(3+) chlortetracycline trichloride

Cat. No.: B12442146
M. Wt: 707.0 g/mol
InChI Key: ACBJZCOYOASOFI-QKNGJHIMSA-K
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Description

Antimony(3+) chlortetracycline trichloride is a coordination compound that combines antimony in its +3 oxidation state with chlortetracycline, a tetracycline antibiotic, and chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Antimony(3+) chlortetracycline trichloride typically involves the reaction of antimony trichloride (SbCl3) with chlortetracycline under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or acetone, at a specific temperature to ensure the formation of the desired coordination compound.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Antimony(3+) chlortetracycline trichloride can undergo various chemical reactions, including:

    Oxidation: The antimony center can be oxidized to a higher oxidation state.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligand exchange reactions using different ligands in an appropriate solvent.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while substitution reactions may result in new coordination complexes with different ligands.

Scientific Research Applications

Antimony(3+) chlortetracycline trichloride has several scientific research applications, including:

    Chemistry: Used as a reagent in coordination chemistry studies to explore the properties and reactivity of antimony complexes.

    Biology: Investigated for its potential antimicrobial properties due to the presence of chlortetracycline.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.

Mechanism of Action

The mechanism of action of Antimony(3+) chlortetracycline trichloride involves the interaction of the chlortetracycline moiety with bacterial ribosomes, inhibiting protein synthesis. The antimony center may also contribute to the compound’s antimicrobial activity by interacting with cellular components. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    Antimony trichloride (SbCl3): A simple antimony compound used in various chemical reactions.

    Chlortetracycline: A tetracycline antibiotic with broad-spectrum antimicrobial activity.

    Antimony(3+) tetracycline trichloride: A similar coordination compound with tetracycline instead of chlortetracycline.

Uniqueness: Antimony(3+) chlortetracycline trichloride is unique due to the combination of antimony and chlortetracycline, which may result in synergistic effects and enhanced antimicrobial properties. The presence of chloride ions also influences the compound’s reactivity and stability.

Properties

Molecular Formula

C22H23Cl4N2O8Sb

Molecular Weight

707.0 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;antimony(3+);trichloride

InChI

InChI=1S/C22H23ClN2O8.3ClH.Sb/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;;;;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);3*1H;/q;;;;+3/p-3/t7-,8-,15-,21-,22-;;;;/m0..../s1

InChI Key

ACBJZCOYOASOFI-QKNGJHIMSA-K

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.[Cl-].[Cl-].[Cl-].[Sb+3]

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.[Cl-].[Cl-].[Cl-].[Sb+3]

Origin of Product

United States

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